The synthesis of 4-(cyclopropylmethoxy)pyridin-3-amine typically involves several key steps, including the formation of the cyclopropylmethoxy group, attachment to the pyridine ring, and introduction of the amine group.
The molecular structure of 4-(cyclopropylmethoxy)pyridin-3-amine features a pyridine ring with a cyclopropylmethoxy substituent at position 4 and an amine group at position 3.
Molecular modeling studies can provide insights into the compound's conformational preferences and electronic distribution, which are crucial for understanding its reactivity and interactions with biological targets.
4-(Cyclopropylmethoxy)pyridin-3-amine can participate in several types of chemical reactions:
Understanding the physical and chemical properties of 4-(cyclopropylmethoxy)pyridin-3-amine is essential for its practical applications:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) can provide detailed information about purity and structural integrity.
4-(Cyclopropylmethoxy)pyridin-3-amine has potential applications across various scientific domains:
The primary systematic name 4-(Cyclopropylmethoxy)pyridin-3-amine denotes:
Table 1: Nomenclature Systems for 4-(Cyclopropylmethoxy)pyridin-3-amine
Naming Convention | Representation | Distinguishing Feature |
---|---|---|
IUPAC Systematic | 4-(Cyclopropylmethoxy)pyridin-3-amine | Priority to amino over ether functional |
Alternative IUPAC | 3-Amino-4-(cyclopropylmethoxy)pyridine | Positional descriptors first |
PubChem Identifier | CID 126982737 [2] | Registry for C₉H₁₂N₂O |
Isomeric considerations include:
The compound emerged from late 20th-century efforts to optimize pyridine-based pharmacophores:
The bifunctional nature of 4-(Cyclopropylmethoxy)pyridin-3-amine enables diverse transformations:
Table 2: Synthetic Applications of 4-(Cyclopropylmethoxy)pyridin-3-amine
Reaction Type | Product Class | Therapeutic Application | Patent/Example |
---|---|---|---|
Nucleophilic Aromatic Substitution | Imidazo[1,2-a]pyridines | c-Kit/PDGFRα kinase inhibition | WO2021013864A1 [3] |
Reductive Amination | Triaminopyrimidines | IDH1-mutant AML inhibitors | US10294215B2 |
Pd-Catalyzed Cross-Coupling | Biaryl TRPC6 antagonists | Pulmonary hypertension therapy | AU2018355743B2 [7] |
Acylation | Amides and ureas | PDE4D inhibitors for neurodegeneration | [6] |
Key attributes driving its utility:
Oncology and Kinase Inhibition
Neuroinflammation and Cognitive Disorders
Cardiopulmonary and Renal Therapeutics
Adenosine Receptor Modulation
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9